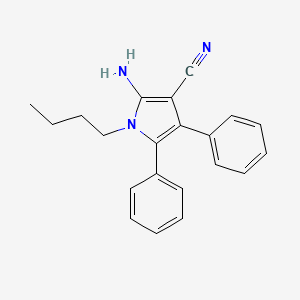

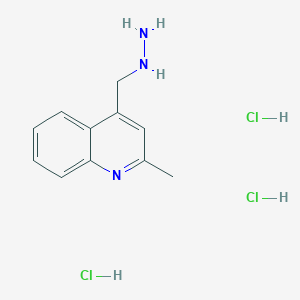

![molecular formula C12H12O B2357934 2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one CAS No. 67688-27-1](/img/structure/B2357934.png)

2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spirocyclic compounds are a class of organic compounds that feature a unique 3D structure . They are characterized by two or more rings that share a single atom, forming a ‘spiro’ junction . Despite their unique 3D properties and presence in several natural products, the difficulty in their enantioselective synthesis makes them underrepresented in pharmaceutical libraries .

Synthesis Analysis

The enantioselective synthesis of spirocycles has long been pursued by organic chemists . Significant effort has been devoted towards the development of new promising asymmetric methodologies . The reported methodologies for the synthesis of spirocycles have increased exponentially, particularly with the advent of organocatalysis .Molecular Structure Analysis

Spirocyclic compounds have unique 3D properties due to their structure . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .Chemical Reactions Analysis

The chemical reactions of spirocyclic compounds often involve photoisomerization and thermal reactions . These reactions can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations .Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are largely determined by their unique 3D structure . These properties can be analyzed using a variety of techniques, including spectroscopic analysis and quantum chemical calculations .Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Approaches : A study by Arrault et al. (2001) discusses a one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate, highlighting the potential for creating derivatives of 2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one.

Crystal Structure Analysis : Tamura et al. (1995) investigated the crystal structures of certain spiro compounds, providing insights into the geometrical aspects of these molecules, which include structures similar to this compound. This study may offer valuable information on the structural characteristics of spiro compounds (Tamura et al., 1995).

Synthetic Methods and Chemical Reactions

Catalyzed Reactions : The study by Zang et al. (2018) on gold-catalyzed cascade cyclization involving vinylidenecyclopropanes can offer insights into novel synthetic routes for compounds similar to this compound.

Intramolecular Electrophilic Cyclization : A paper by Chen et al. (2013) describes the iodine monochloride-induced intramolecular cyclization of certain alkynones, a process that might be applicable to the synthesis or modification of the spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one framework.

Biomedical Applications

Antitumor and Monoamine Oxidase Activity : Research by Markosyan et al. (2020) highlights the synthesis of compounds with a similar structural framework to this compound and their potential antitumor and monoamine oxidase activities.

Synthesis of Antifungal Agents : The synthesis and evaluation of spiro[cyclopropane-1,4'-pyrazol-3-one] derivatives for antifungal activity, as discussed by Maruoka et al. (2008), may be relevant to the development of similar spiro compounds like this compound for antimicrobial purposes.

Mechanism of Action

Future Directions

The development of new stereoselective approaches to spirocyclic compounds is an ongoing area of research in organic and medicinal chemistry . These compounds have potential applications in a variety of fields, including medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

Properties

IUPAC Name |

spiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-11-5-6-12(7-8-12)10-4-2-1-3-9(10)11/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXZLGVZNJPXIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)C3=CC=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2357851.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-methoxyacetamide](/img/structure/B2357856.png)

![2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol](/img/structure/B2357866.png)

![7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2357867.png)

![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2357868.png)

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2357870.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2357871.png)

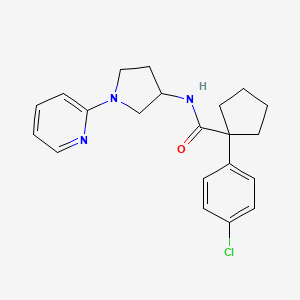

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)